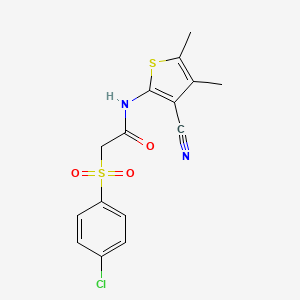

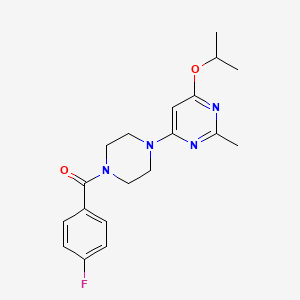

![molecular formula C26H24N2O4S2 B2545799 3-[(4-乙基苯基)(甲基)磺酰胺基]-N-(4-苯氧基苯基)噻吩-2-甲酰胺 CAS No. 1105214-97-8](/img/structure/B2545799.png)

3-[(4-乙基苯基)(甲基)磺酰胺基]-N-(4-苯氧基苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a sulfamoyl thiophene derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfamoyl compounds and their synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfamoyl compounds involves multiple steps, including the formation of carboxamides and the introduction of the sulfamoyl group. For example, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides involves the reaction of quinoline derivatives with sulfamoyl chlorides to introduce the sulfamoyl group . Similarly, the synthesis of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides includes the reaction of phenyl 5-methyl-2-oxindole-1-carboxylate with 4-sulfamoylbenzoyl chloride . These methods could potentially be adapted for the synthesis of the compound by using the appropriate thiophene derivative and sulfamoyl chloride.

Molecular Structure Analysis

The molecular structure of sulfamoyl compounds is characterized by the presence of a sulfamoyl group attached to an aromatic system. The structure is confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques would be essential in confirming the structure of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide.

Chemical Reactions Analysis

Sulfamoyl compounds can undergo various chemical reactions, including hydrolysis, decarboxylation, and acylation. For instance, the hydrolysis and decarboxylation of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates can lead to the formation of 4-arylsulfonyl-3-carboxamidothiophenes . However, acylation reactions can be challenging, as indicated by the unsuccessful attempt to acylate an aminothiophene under standard conditions . This suggests that the synthesis of the target compound may require careful optimization of reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, such as the sulfamoyl and carboxamide groups, can affect these properties. While the papers do not provide specific data on the physical and chemical properties of the compound , they do suggest that sulfamoyl compounds have potential pharmacological properties, including anti-inflammatory activity .

科学研究应用

合成和表征技术

简便合成方法:Gewald反应,一种在三乙胺的水溶液条件下进行的有机催化过程,展示了一种合成噻吩的2-氨基-3-甲酰胺衍生物的方法。该方法提供了一种高效的室温合成,为合成目标化合物衍生物提供了一种可能的途径 (Abaee & Cheraghi, 2013)。

用于硫代化和氧化反应的多米诺反应:KIO3催化的多米诺反应,利用烯胺酮和硫酚,促进了在无金属条件下合成3-硫代化色酮。这种方法突出了一种新的合成途径,可以应用于噻吩衍生物的硫代化和氧化 (Zhong等,2017)。

直接芳基化方法:已经开发出一种在带有C3位SO2R取代基的噻吩的C5位进行钯催化的直接区域选择性芳基化。该方法为5-芳基化噻吩-3-磺酰胺或酯类提供了一条直接的途径,可能适用于目标化合物的官能化 (Bheeter, Bera, & Doucet, 2013)。

衍生物的抗菌活性:噻唑衍生物及其合成的稠合衍生物,包括噻吩成分,已对各种细菌和真菌分离株表现出抗菌活性。这表明噻吩-2-甲酰胺衍生物在开发新的抗菌剂中具有潜在的生物医学应用 (Wardkhan等,2008)。

席夫碱和配合物的合成:由噻吩-3-羧酸衍生物合成的新型席夫碱及其Cr(III)和Zn(II)配合物显示出显着的抗菌活性。这强调了该化合物在制备具有潜在治疗应用的化合物中的重要性 (Altundas等,2010)。

碳酸酐酶抑制剂:碳酸酐酶I、II、IV和XII的芳香磺酰胺抑制剂,具有与噻吩-2-甲酰胺相似的结构,突出了该化合物在设计具有特定同工酶亲和力的抑制剂中的潜力,为治疗应用提供了见解 (Supuran等,2013)。

光致电子转移聚合:含硫羧酸在光致自由基聚合中的研究为在聚合物科学中使用噻吩衍生物开辟了可能性,可能导致在电子和材料科学中的应用 (Wrzyszczyński等,2000)。

未来方向

The future directions for the study and application of this compound and similar thiophene derivatives are vast. They are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

属性

IUPAC Name |

3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-3-19-9-13-21(14-10-19)28(2)34(30,31)24-17-18-33-25(24)26(29)27-20-11-15-23(16-12-20)32-22-7-5-4-6-8-22/h4-18H,3H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJUONQOEUZAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

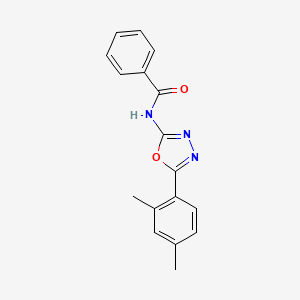

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

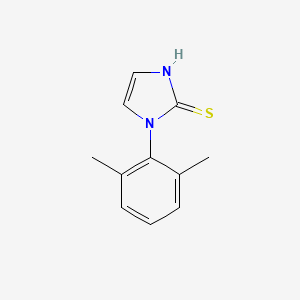

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)